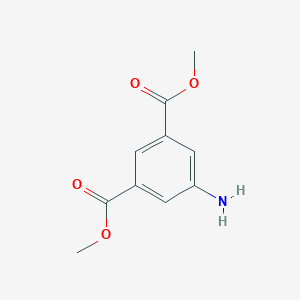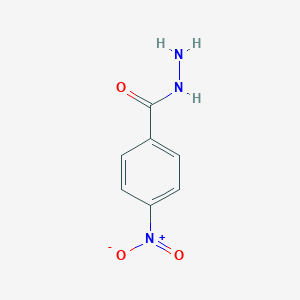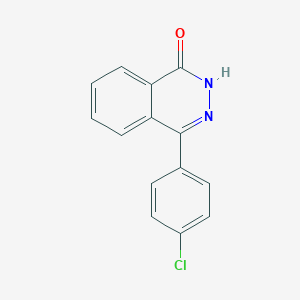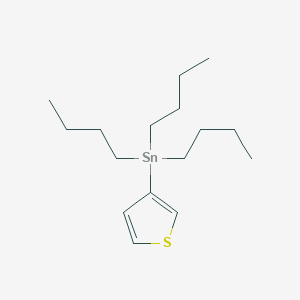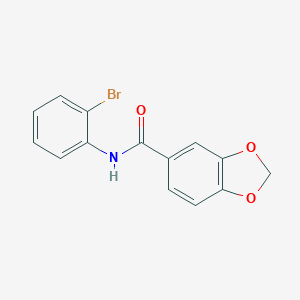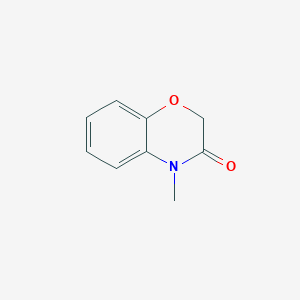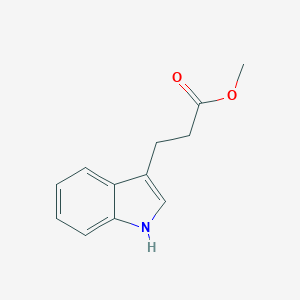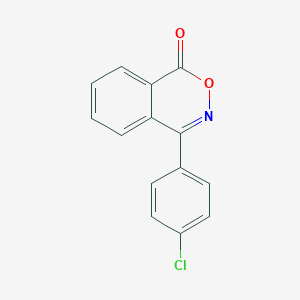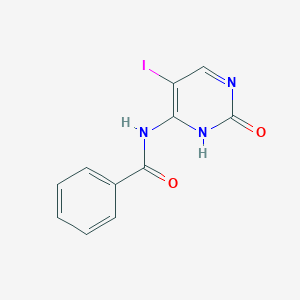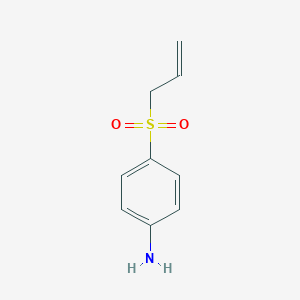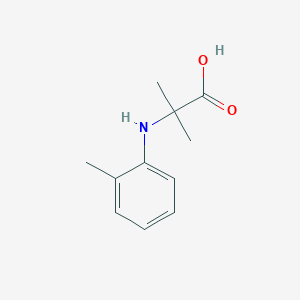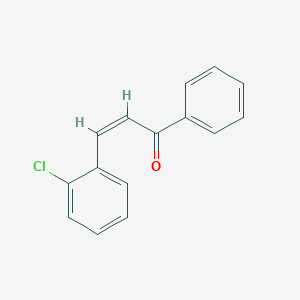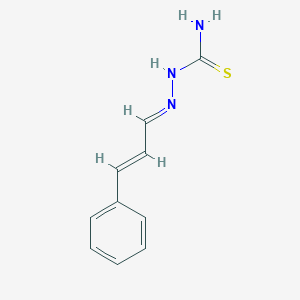
N-(4-methylphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)butanamide, also known as 4-Methyl-2-phenylbutanamide (MPBD), is a synthetic compound that belongs to the class of designer drugs. It is a psychoactive substance that has been used for recreational purposes due to its euphoric and stimulating effects. MPBD has gained attention in scientific research due to its potential therapeutic applications, particularly in the treatment of neurological disorders.
作用機序
MPBD acts as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and movement. By increasing the levels of dopamine, MPBD may help to alleviate the symptoms of neurological disorders such as Parkinson's disease.
生化学的および生理学的効果
MPBD has been found to have a number of biochemical and physiological effects. Studies have shown that MPBD increases the levels of dopamine, norepinephrine, and serotonin in the brain. Additionally, MPBD has been found to increase heart rate and blood pressure, which may contribute to its stimulating effects.
実験室実験の利点と制限
MPBD has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, MPBD has been found to have a number of potential therapeutic applications, which makes it an attractive target for drug development. However, there are also some limitations to the use of MPBD in lab experiments. It is a psychoactive substance that may have unpredictable effects on test subjects, which can make it difficult to interpret experimental results.
将来の方向性
There are a number of potential future directions for research on MPBD. One area of interest is the development of MPBD-based drugs for the treatment of neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPBD, as well as its potential side effects. Finally, there is a need for more research on the long-term effects of MPBD use, particularly in the context of recreational use.
合成法
MPBD can be synthesized through a multistep process involving the condensation of 4-methylpropiophenone with nitroethane, followed by reduction and reductive amination. The final product is obtained as a white crystalline powder that is soluble in organic solvents.
科学的研究の応用
MPBD has been investigated for its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Studies have shown that MPBD acts as a dopamine reuptake inhibitor, which may help to alleviate the symptoms of Parkinson's disease. Additionally, MPBD has been found to have neuroprotective effects, which may help to prevent the progression of Alzheimer's disease.
特性
CAS番号 |
20172-29-6 |
|---|---|
製品名 |
N-(4-methylphenyl)butanamide |
分子式 |
C11H15NO |
分子量 |
177.24 g/mol |
IUPAC名 |
N-(4-methylphenyl)butanamide |
InChI |
InChI=1S/C11H15NO/c1-3-4-11(13)12-10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3,(H,12,13) |
InChIキー |
KQPVRCMWSSRUKH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)C |
正規SMILES |
CCCC(=O)NC1=CC=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



